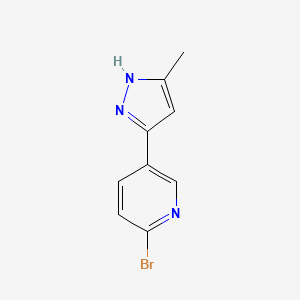

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine |

InChI |

InChI=1S/C9H8BrN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13) |

InChI Key |

MUAZISHDGAHSPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine as a Key Intermediate

A relevant intermediate in the synthesis of pyrazolyl-substituted pyridines is 5-bromo-1-methyl-1H-pyrazol-3-amine , which can be prepared via a multi-step route starting from diethyl butynedioate and methylhydrazine. This method avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, which are traditionally used but pose safety and scalability issues.

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Mild condensation | Efficient formation of pyrazole ring |

| 2 | Bromination with tribromooxyphosphorus to obtain ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Controlled bromination | Selective aromatic bromination |

| 3 | Hydrolysis of ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Sodium hydroxide in ethanol | Clean hydrolysis |

| 4 | Substitution with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Heating in DMF at 100 °C | Carbamate protection |

| 5 | Deprotection with trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine | Room temperature, dichloromethane solution | Final amine obtained with good purity |

This method is advantageous due to its use of readily available raw materials, avoidance of highly toxic reagents, and operational safety, making it suitable for scale-up.

Preparation of 2-(3-halo-5-methyl-1H-pyrazol-1-yl)-3-halopyridine Derivatives

Patent WO2020026260A1 reports novel compounds structurally related to this compound, including methods for their preparation. The general approach involves:

- Halogenation of the pyridine ring at the 2- or 3-position.

- Introduction of the 3-halo-5-methyl-1H-pyrazol-1-yl substituent via nucleophilic aromatic substitution or coupling reactions.

An example preparation includes refluxing 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)-3-chloropyridine with potassium permanganate and subsequent extraction to obtain carboxylic acid derivatives, confirming the feasibility of functional group transformations on the pyrazolyl-pyridine scaffold.

Coupling Reactions and Functional Group Transformations

Other synthetic routes employ palladium-catalyzed coupling reactions such as Sonogashira and Suzuki couplings to assemble the pyrazolyl-pyridine framework. For example, starting from 3-bromo-2-chloro-6-methylpyridine, Sonogashira coupling introduces an alkyne substituent, which can be further transformed into pyrazole rings or related heterocycles. Removal of protecting groups and subsequent cyclizations are performed under mild conditions with moderate to good yields.

Alternative Bromopyrazole Preparation Methods

A continuous reaction process for bromopyrazole derivatives involves reacting maleic acid diesters with hydrazinopyridine derivatives in alkaline solution, followed by bromination with phosphorus oxybromide. This method omits the use of acetic acid and sodium bicarbonate, reduces by-products, and improves yield and environmental profile. Such bromopyrazole intermediates can be further functionalized to yield the target pyrazolyl-pyridine compounds.

Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrazole ring formation | Condensation | Diethyl butynedioate + methylhydrazine | Forms 5-hydroxy-1-methyl-pyrazole ester |

| Bromination | Electrophilic aromatic substitution | Tribromooxyphosphorus | Selective bromination at pyrazole 5-position |

| Ester hydrolysis | Base-catalyzed hydrolysis | NaOH in ethanol | Converts ester to carboxylic acid |

| Carbamate formation | Substitution | Azido dimethyl phosphate + tert-butyl alcohol | Protects amine functionality |

| Deprotection | Acidic cleavage | Trifluoroacetic acid in dichloromethane | Yields 5-bromo-1-methyl-1H-pyrazol-3-amine |

| Pyridine functionalization | Halogenation, coupling | Bromination, Pd-catalyzed coupling | Introduces bromopyridine and couples pyrazole |

Characterization and Analytical Data

Characterization of intermediates and final products typically involves:

- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with brominated pyrazolyl-pyridine structures.

- Infrared Spectroscopy (IR): Identifies characteristic aromatic C–H stretches (~3150 cm⁻¹), aliphatic C–H (~2850 cm⁻¹), carbonyl stretches (~1700 cm⁻¹), C=N stretches (~1580 cm⁻¹), and halogen-specific bands.

- Nuclear Magnetic Resonance (NMR): Proton NMR data shows distinct aromatic proton signals and methyl group singlets, confirming substitution patterns.

- UV-Vis Spectroscopy: Absorption maxima in the UV region consistent with heteroaromatic systems.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions.

Oxidation and reduction: The pyrazole moiety can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Potassium carbonate in dimethylformamide.

Suzuki coupling: Palladium catalyst, boronic acid, and a base such as potassium phosphate.

Heck coupling: Palladium catalyst, alkene, and a base such as triethylamine.

Sonogashira coupling: Palladium catalyst, copper iodide, and an alkyne.

Major Products Formed

Nucleophilic substitution: Various substituted pyridines.

Cross-coupling reactions: Biaryl compounds, styrenes, and alkynes.

Scientific Research Applications

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrogen atoms in its structure can form various interactions, including hydrogen bonding and halogen bonding, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine with structurally related compounds, focusing on substituent positions, functional groups, and key properties:

Reactivity and Stability

- Bromine Position : Bromine at position 2 (target compound) enhances ortho-directed reactivity in cross-coupling reactions compared to bromine at position 3 or 5, which may lead to para or meta substitution patterns .

- Pyrazole vs. Triazole : The pyrazole group in the target compound provides NH hydrogen-bonding sites, critical for supramolecular assembly (e.g., crystal engineering) and enzyme inhibition (e.g., α-amylase in ). Triazole derivatives lack this capability, reducing their utility in H-bond-driven applications .

- Steric Effects : Dimethylpyrazole substituents () introduce steric hindrance, lowering synthetic yields compared to the target compound’s methyl group .

Biological Activity

2-Bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a brominated pyridine ring and a pyrazole moiety, contributing to its unique reactivity and interaction capabilities with various biological targets. The molecular formula is C_10H_9BrN_2, with a molecular weight of 238.08 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and halogen bonds, which are crucial for binding interactions. Research indicates that derivatives of this compound may exhibit:

- Anti-inflammatory properties

- Anti-cancer effects

- Antimicrobial activities

These properties suggest potential applications in drug development, particularly for conditions where modulation of enzyme activity is beneficial.

1. Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. For example, certain pyrazole derivatives demonstrated selective COX-2 inhibition with significant anti-inflammatory effects in vivo, outperforming standard anti-inflammatory drugs like celecoxib .

2. Anticancer Potential

The compound's ability to modulate pathways involved in cell growth and apoptosis makes it a candidate for anticancer research. Inhibition of specific enzymes related to tumor growth has been observed, suggesting that this compound may serve as a lead compound in the development of new anticancer agents .

3. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its structural features allow it to interact effectively with microbial targets, potentially leading to the development of new antibiotics.

Case Study 1: Enzyme Inhibition

In a study focusing on dihydroorotate dehydrogenase (DHODH) inhibitors, analogs of this compound were evaluated for their ability to inhibit viral replication. The findings highlighted significant inhibitory effects, suggesting that structural modifications could enhance potency against viral infections .

Case Study 2: Structure–Activity Relationship (SAR)

A series of derivatives were synthesized and tested for their biological activity, revealing that modifications at specific positions on the pyrazole ring significantly influenced their efficacy. For instance, the introduction of various substituents improved both solubility and metabolic stability while maintaining or enhancing biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/EC50 Values | Remarks |

|---|---|---|---|

| This compound | Anti-inflammatory | IC50 = X μM | Selective COX inhibitor |

| 5-Cyclopropyl-2-fluoropyridine | Antiviral | pMIC = 9 | High antiviral activity |

| Phenyl 5-methyl-pyrazole | Antimicrobial | IC50 = Y μM | Effective against Gram-positive bacteria |

| 4-(Trifluoromethyl) phenyl pyrazole derivatives | Anticancer | EC50 = Z μM | Significant tumor growth inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine, and how can reaction yields be optimized?

- Methodology :

- Bromination : Start with a pyridine precursor (e.g., 5-methyl-1H-pyrazol-3-yl-pyridine) and use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 80–100°C. Monitor via TLC. Optimize stoichiometry (1.1–1.3 eq. NBS) to minimize di-brominated byproducts .

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ catalyst and boronic esters. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR : Compare and NMR shifts with computational predictions (DFT). Key signals: Pyridine C-H (~8.5 ppm), pyrazole C-H (~6.8 ppm), and methyl groups (~2.3 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]. Expected m/z: 268.0 (CHBrNO) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane). Compare unit cell parameters (e.g., monoclinic P21/c, β = 91.3°) with literature .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Techniques :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (7:3 ratio). Monitor fractions via UV-Vis at 254 nm .

- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours. Yield: ~70% with >95% purity .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational predictions be resolved?

- Case Study : If NMR shifts deviate from DFT calculations (e.g., pyrazole proton at 7.1 ppm vs. predicted 6.8 ppm), consider:

- Solvent Effects : Simulate NMR shifts in explicit solvent (e.g., DMSO-d6) using COSMO-RS .

- Tautomerism : Investigate pyrazole ring tautomerization (1H vs. 2H forms) via variable-temperature NMR (−40°C to 25°C) .

Q. What strategies enable selective functionalization of the pyrazole ring in this compound?

- Approaches :

- Electrophilic Substitution : Use iodine monochloride (ICl) in acetic acid to introduce iodine at the pyrazole 4-position. Monitor regioselectivity via LC-MS .

- Cross-Coupling : Employ Buchwald-Hartwig amination with Pd₂(dba)₃/Xantphos catalyst to install aryl amines. Optimize base (Cs₂CO₃) and ligand ratio (1:2) .

Q. How can mechanistic studies elucidate the role of bromine in catalytic cycles involving this compound?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.